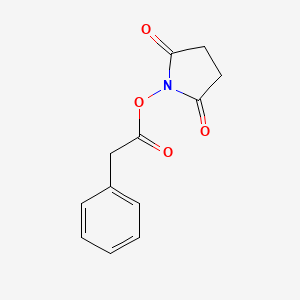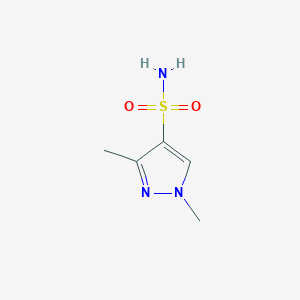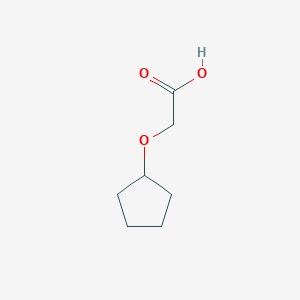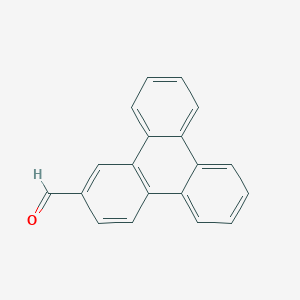
2-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基乙酸酯
描述
“2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate” is an organic boron compound . It is a colorless liquid at room temperature and is relatively stable . This compound is often used as an organic boron reagent and plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .
Synthesis Analysis
The synthesis of this compound can be achieved through nucleophilic and amidation reactions . It is also employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Molecular Structure Analysis
The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
This compound is often used as a boronic ester synthesis reagent . It plays a key role in the formation of C-C bonds, oxidation, and reduction reactions .Physical And Chemical Properties Analysis
The compound has a molecular formula of C11H23BO2 and a molecular weight of 158 . It has a density of 0.9642 g/mL at 25 °C, a boiling point of 120°C at 228mm, and a refractive index of 1.4096 .科学研究应用
Synthesis of Novel Copolymers
This compound is used in the synthesis of novel copolymers that exhibit unique optical and electrochemical properties. These copolymers are based on benzothiadiazole and electron-rich arene units, which are important for advanced materials science research .
Suzuki–Miyaura Cross-Coupling
It serves as a substrate in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This reaction is widely used for creating complex molecular architectures in pharmaceuticals and agrochemicals .
Neoplastic Agents Synthesis
The compound can be utilized to prepare ethylidenedihydroindolones, which have potential as neoplastic agents. This application is significant in the development of new cancer therapies .
Catalytic Protodeboronation
It is involved in catalytic protodeboronation of alkyl boronic esters—a process not well developed compared to other functionalizing deboronation protocols. This application is crucial for refining synthetic strategies in organic chemistry .
Synthesis of Lamellarin Analogs
This chemical is used to synthesize 5,6-dihydropyrrolo[2,1-b]isoquinoline derivatives, which serve as scaffolds for preparing lamellarin analogs through regioselective bromination and Suzuki cross-coupling reactions. Lamellarins have various biological activities and are of interest in medicinal chemistry .
Biphenyl Derivatives Synthesis
It acts as a reagent for the selective ortho C-H arylation of ketones using Rh catalysts to synthesize biphenyl derivatives. This process is important for creating compounds with specific electronic and structural properties .
Hydrolysis Studies
The susceptibility of phenylboronic pinacol esters to hydrolysis has been studied using this compound. The kinetics of hydrolysis can provide insights into reaction mechanisms and stability under different conditions, which is valuable in drug formulation and stability studies .
作用机制
Target of Action
The primary targets of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate, also known as 3-ACETOXY-4-METHOXYPHENYLBORONIC ACID, PINACOL ESTER, are typically carbon-based compounds that are involved in various organic synthesis reactions . This compound is a boronic ester, which is often used as a reagent in the formation of carbon-carbon (C-C) bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in many cross-coupling reactions . In these reactions, the boron atom in the boronic ester forms a bond with a carbon atom in the target molecule . This process is facilitated by a transition metal catalyst, such as palladium .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Pharmacokinetics
The compound’s susceptibility to hydrolysis could potentially influence its pharmacokinetic profile .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds . These new compounds can have various applications, including the development of pharmaceuticals and materials .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of the reaction . Additionally, the presence of a suitable catalyst is crucial for facilitating the compound’s interaction with its targets .
安全和危害
未来方向
The compound has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis, but it can also be used as enzyme inhibitors or specific ligand drugs . In addition, it can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
属性
IUPAC Name |
[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-10(17)19-13-9-11(7-8-12(13)18-6)16-20-14(2,3)15(4,5)21-16/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQOYRPBJQKOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590347 | |
| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |
CAS RN |
917757-44-9 | |
| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetoxy-4-methoxybenzeneboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1356522.png)
![Ethyl oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1356523.png)







